2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole is a heterocyclic organic compound that features an oxadiazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with chloroacetic acid, followed by cyclization with a suitable dehydrating agent to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted oxadiazole derivatives can be formed.
Oxidation/Reduction Products: Oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers investigate its biological activity and potential as a bioactive molecule in various assays.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The oxadiazole ring may also interact with various enzymes and receptors, influencing their function and signaling pathways.
Comparison with Similar Compounds
- 2-(Chloromethyl)-4-methyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-(chloromethyl)-5-propan-2-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGJAQHFSXERIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634380 | |
Record name | 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-46-3 | |
Record name | 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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